molecular formula C23H19Cl2N3O B8408595 N,3-bis-(4-chlorophenyl)-4-phenyl-4-methyl-4,5-dihydro-1H-pyrazole-1-carboxamide

N,3-bis-(4-chlorophenyl)-4-phenyl-4-methyl-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No.: B8408595
M. Wt: 424.3 g/mol
InChI Key: WYYUXFRRXLCVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-bis-(4-chlorophenyl)-4-phenyl-4-methyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a useful research compound. Its molecular formula is C23H19Cl2N3O and its molecular weight is 424.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H19Cl2N3O

Molecular Weight

424.3 g/mol

IUPAC Name

N,5-bis(4-chlorophenyl)-4-methyl-4-phenyl-3H-pyrazole-2-carboxamide

InChI

InChI=1S/C23H19Cl2N3O/c1-23(17-5-3-2-4-6-17)15-28(22(29)26-20-13-11-19(25)12-14-20)27-21(23)16-7-9-18(24)10-8-16/h2-14H,15H2,1H3,(H,26,29)

InChI Key

WYYUXFRRXLCVNP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(N=C1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2.1 g of diisopropylamine dissolved in 15 ml of tetrahydrofuran and cooled in an ice salt bath was added 8.0 ml of a 2.7 molar solution of n-butyllithium in hexane. After stirring for 5 minutes a solution of 4.2 g of N,3-bis-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (Example D) in 15 ml of tetrahydrofuran was added and the resulting solution stirred for 15 minutes. To this solution was added 1.0 ml of iodomethane and, after 15 minutes 1.0 ml of acetic acid was added. The reaction mixture was partitioned between diethyl ether and water and the organic layer was dried over anhydrous magnesium sulfate. The resulting solution was filtered evaporated in vacuo to give 4.3 g of N,3-bis-(4-chlorophenyl)-4-phenyl-4-methyl-4,5-dihydro-1H-pyrazole-1-carboxamide, melting point 151°-158° C. NMR and IR data were consistent with the structure.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.